molecular formula C45H58O6 B11157413 Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate

Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate

Cat. No.: B11157413
M. Wt: 694.9 g/mol
InChI Key: IIGRDMGSUZVAEH-GBCSKSRWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate typically involves the esterification of cholest-5-en-3-ol with ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of esterification and purification through recrystallization or chromatography would apply.

Chemical Reactions Analysis

Types of Reactions

Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The chromen moiety can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes due to its cholesterol backbone.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure.

    Industry: Utilized in the development of specialized materials and compounds.

Mechanism of Action

The mechanism of action of Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate is not fully understood. it is believed to interact with cellular membranes due to its cholesterol moiety, potentially affecting membrane fluidity and signaling pathways. The chromen part of the molecule may also interact with various enzymes and receptors, influencing biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Cholest-5-EN-3-YL ((3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate
  • Cholest-5-EN-3-YL ((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate
  • Cholest-5-EN-3-YL ((3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate

Uniqueness

Cholest-5-EN-3-YL ((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate is unique due to its specific combination of a cholesterol backbone and a chromen moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C45H58O6

Molecular Weight

694.9 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate

InChI

InChI=1S/C45H58O6/c1-28(2)11-10-12-29(3)37-19-20-38-35-17-15-31-25-34(21-23-44(31,5)39(35)22-24-45(37,38)6)50-41(46)27-48-33-16-18-36-40(26-33)49-30(4)43(42(36)47)51-32-13-8-7-9-14-32/h7-9,13-16,18,26,28-29,34-35,37-39H,10-12,17,19-25,27H2,1-6H3/t29-,34+,35+,37-,38+,39+,44+,45-/m1/s1

InChI Key

IIGRDMGSUZVAEH-GBCSKSRWSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)OC7=CC=CC=C7

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)OC7=CC=CC=C7

Origin of Product

United States

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